Cas no 1439922-07-2 (Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate)

Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- METHYL (R)-4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE
- (R)-4-tert-Butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate
- Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
-
- Inchi: 1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1
- InChI Key: OQAXKPFDEGWERL-SECBINFHSA-N
- SMILES: O1C[C@H](C(=O)OC)N(C(=O)OC(C)(C)C)CC1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 359
- XLogP3: 1.3
- Topological Polar Surface Area: 65.099
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504797-1g |
(R)-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate |
1439922-07-2 | 97% | 1g |
$1118 | 2022-09-29 | |
Alichem | A449037118-250mg |
Methyl (r)-4-boc-6,6-dimethyl-morpholine-3-carboxylate |
1439922-07-2 | 97% | 250mg |
456.00 USD | 2021-06-15 | |
Alichem | A449037118-1g |
Methyl (r)-4-boc-6,6-dimethyl-morpholine-3-carboxylate |
1439922-07-2 | 97% | 1g |
1,161.78 USD | 2021-06-15 |
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate Related Literature
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
Research Brief on Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate (CAS: 1439922-07-2) in Chemical Biology and Pharmaceutical Applications
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate (CAS: 1439922-07-2) is a chiral morpholine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its stereospecificity and functional group diversity, serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. The presence of the boc (tert-butoxycarbonyl) protecting group and the ester functionality in its structure makes it a valuable building block for peptide mimetics and small-molecule drug candidates.
Recent studies have highlighted the role of Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate in the synthesis of protease inhibitors and modulators of G-protein-coupled receptors (GPCRs). For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the asymmetric synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors, where the morpholine ring system was critical for achieving high binding affinity and selectivity. The compound's chiral center at the 3-position was found to be essential for optimal interactions with the protease active site, underscoring the importance of stereochemical control in drug design.
In addition to its applications in antiviral drug development, Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate has been employed in the construction of neuroactive compounds. Research published in ACS Chemical Neuroscience (2024) revealed its incorporation into novel sigma-1 receptor ligands, which exhibited promising neuroprotective effects in models of Parkinson's disease. The morpholine scaffold provided both conformational rigidity and water solubility, addressing common challenges in central nervous system (CNS) drug delivery. These findings suggest that derivatives of this compound may offer new avenues for treating neurodegenerative disorders.
From a synthetic chemistry perspective, advancements in the preparation of Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate have focused on improving enantioselectivity and scalability. A recent breakthrough in continuous flow chemistry (Organic Process Research & Development, 2024) demonstrated a highly efficient, catalyst-free synthesis route with >99% enantiomeric excess (ee), addressing previous limitations in large-scale production. This methodological innovation is particularly relevant for pharmaceutical manufacturers seeking cost-effective and sustainable approaches to chiral intermediates.
The compound's stability profile and reactivity have also been subjects of recent investigations. Spectroscopic and computational studies (Journal of Physical Organic Chemistry, 2023) have elucidated the conformational preferences of Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate in solution, revealing a strong preference for a chair conformation with equatorial positioning of substituents. These structural insights are invaluable for rational drug design, as they inform predictions about molecular interactions and metabolic stability.
Looking forward, Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate continues to show promise in emerging areas such as targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). Its compatibility with click chemistry reactions and ability to serve as a linker component position it as a versatile tool in next-generation therapeutic modalities. Ongoing research is exploring its potential in bifunctional molecules that bridge small-molecule and biologic approaches to disease treatment.
In conclusion, Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate (1439922-07-2) represents a structurally unique and functionally diverse compound with wide-ranging applications in medicinal chemistry. Its recent utilization in cutting-edge therapeutic strategies underscores its importance as a building block in drug discovery. As synthetic methodologies advance and biological understanding deepens, this morpholine derivative is poised to play an increasingly significant role in addressing unmet medical needs across multiple disease areas.
1439922-07-2 (Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate) Related Products
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)




